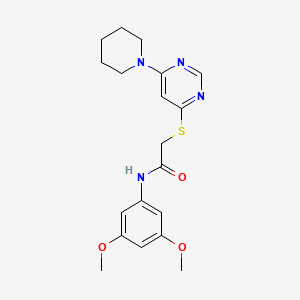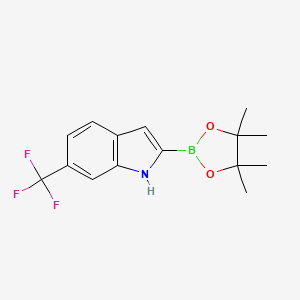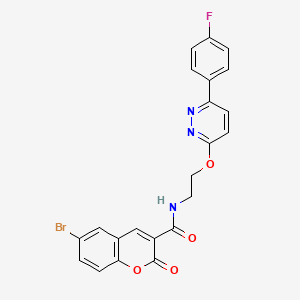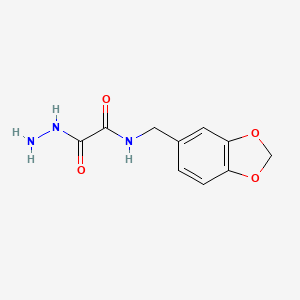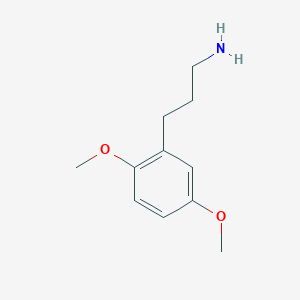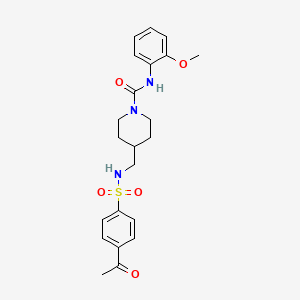
4-((4-acetylphenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-acetylphenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C22H27N3O5S and its molecular weight is 445.53. The purity is usually 95%.
BenchChem offers high-quality 4-((4-acetylphenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-acetylphenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-Acetylcholinesterase Activity
Research on piperidine derivatives, including those structurally related to 4-((4-acetylphenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide, has shown significant anti-acetylcholinesterase (anti-AChE) activity. These compounds have been evaluated for their potential in treating conditions like Alzheimer's disease by inhibiting acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. One study found that specific piperidine derivatives exhibited potent inhibitory effects on AChE, suggesting their potential as therapeutic agents for neurodegenerative diseases (Sugimoto et al., 1990).
Serotonin Receptor Agonism
Another area of research focuses on benzamide derivatives of piperidine, investigating their roles as selective serotonin 4 (5-HT4) receptor agonists. These studies aim to explore the compounds' effects on gastrointestinal motility, highlighting their potential as prokinetic agents with fewer side effects derived from 5-HT3 and dopamine D2 receptor-binding affinity. This research could lead to novel treatments for gastrointestinal disorders by enhancing gastric emptying and defecation (Sonda et al., 2004).
Herbicidal Activity
Triazolopyrimidine sulfonanilide compounds, which share structural motifs with 4-((4-acetylphenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide, have been explored for their herbicidal activity. These compounds act as inhibitors of acetohydroxyacid synthase, a key enzyme in the biosynthesis of branched-chain amino acids in plants. The development of new compounds in this class aims to produce herbicides with high efficacy and faster degradation rates in soil, providing sustainable agricultural solutions (Chen et al., 2009).
Antimicrobial and Anti-inflammatory Agents
Sulfonamides, including those derived from piperidine compounds, have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. These compounds are of interest for their potential to treat infections and inflammatory conditions. The structural elucidation and biological evaluation of these new sulfonamide drugs contribute to the development of novel therapeutic agents with potential applications in human health (Hussain et al., 2022).
Propriétés
IUPAC Name |
4-[[(4-acetylphenyl)sulfonylamino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-16(26)18-7-9-19(10-8-18)31(28,29)23-15-17-11-13-25(14-12-17)22(27)24-20-5-3-4-6-21(20)30-2/h3-10,17,23H,11-15H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBRMJHSDGWZHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-acetylphenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

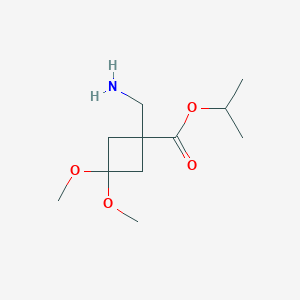
![7-hydroxy-N-(3-isopropylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2606550.png)
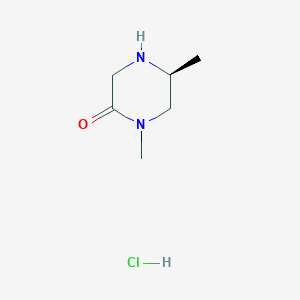
![N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]prop-2-ynamide](/img/structure/B2606553.png)
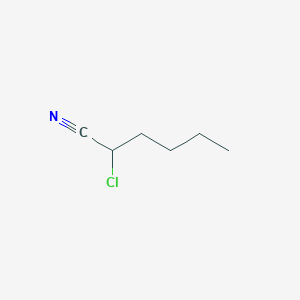
![2-(4-methylbenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2606556.png)
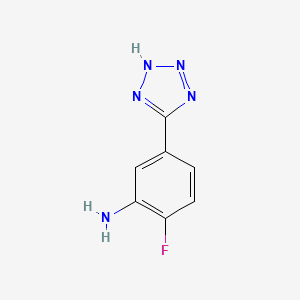
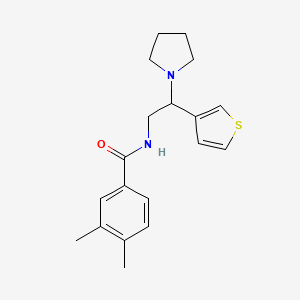
![2-[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2606560.png)
